molecular formula C15H16F3NO3S B2688423 8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1396811-86-1

8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2688423
CAS No.: 1396811-86-1
M. Wt: 347.35
InChI Key: YJVCBHBPZZCTMJ-UHFFFAOYSA-N
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Description

8-[4-(Trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4-thia-8-azaspiro[4.5]decane core substituted with a 4-(trifluoromethoxy)benzoyl group. The spiro[4.5]decane scaffold is characterized by a cyclohexane ring fused to a tetrahydrofuran (oxa) and tetrahydrothiophene (thia) system, creating a three-dimensional structure that enhances binding specificity in biological systems .

Synthesis of analogous compounds involves reacting functionalized benzoyl chlorides (e.g., 4-iodobenzoyl chloride) with spirocyclic amines under anhydrous conditions, followed by purification via extraction and drying .

Properties

IUPAC Name

1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO3S/c16-15(17,18)22-12-3-1-11(2-4-12)13(20)19-7-5-14(6-8-19)21-9-10-23-14/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVCBHBPZZCTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 4-(trifluoromethoxy)benzoyl chloride with appropriate nucleophiles under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to scale up the production while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-[4-(Trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This detailed article explores its applications, providing comprehensive data and insights.

Structural Features

The compound features a spirocyclic structure, which is significant for its biological activity. The trifluoromethoxy group enhances lipophilicity, potentially influencing the compound's interaction with biological membranes and targets.

Pharmacological Research

8-[4-(Trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane has been studied for its potential as a fatty acid amide hydrolase (FAAH) inhibitor . FAAH is an enzyme involved in the degradation of endocannabinoids, and inhibitors can enhance the levels of these compounds, which may have therapeutic implications in pain management and mood disorders .

Case Study: FAAH Inhibition

In a study examining the effects of FAAH inhibitors on pain modulation, it was found that compounds similar to 8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane significantly reduced pain responses in animal models, suggesting a role in analgesic therapies .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties. For instance, researchers have utilized similar spirocyclic frameworks to develop new classes of anti-cancer agents .

Synthesis Example

A synthetic route involving 8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane includes:

  • Formation of the spirocyclic core.
  • Introduction of the trifluoromethoxy group via electrophilic aromatic substitution.
  • Functionalization at the nitrogen atom to enhance biological activity.

Neuroscience

Research indicates that this compound may interact with neurotransmitter systems, particularly involving cannabinoid receptors (CB1). Its structural analogs have shown promise as modulators of CB1 receptor activity, which could be beneficial in treating neurodegenerative diseases and mood disorders .

Material Science

Beyond biological applications, compounds like 8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane are being explored for their potential use in developing advanced materials due to their unique electronic properties stemming from the trifluoromethoxy group .

Comparative Data Table

Application AreaDescriptionResearch Findings
PharmacologyFAAH inhibitor for pain managementSignificant reduction in pain responses in animal models .
Synthetic ChemistryIntermediate for bioactive molecule synthesisUtilized in developing new anti-cancer agents with modified structures .
NeurosciencePotential modulator of CB1 receptorsMay influence neurodegenerative disease treatment strategies .
Material ScienceDevelopment of advanced materialsExplored for unique electronic properties due to trifluoromethoxy group .

Mechanism of Action

The mechanism of action of 8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The spirocyclic structure contributes to its stability and unique reactivity, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity/Application Molecular Weight (g/mol) Reference
8-[4-(Trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane 1-oxa-4-thia-8-azaspiro[4.5]decane 4-(Trifluoromethoxy)benzoyl Not explicitly reported (assumed pharmacological) 363.37 (calculated)
(4-Iodophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone (1) 1,4-dioxa-8-azaspiro[4.5]decane 4-Iodophenyl Intermediate for further functionalization ~439.29 (estimated)
4-(4-Fluorophenyl)-N-(5-(D-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-imine (18) 1-thia-4-azaspiro[4.5]decane 4-Fluorophenyl, glucopyranosyl-thiadiazole Anticancer activity (in vitro testing) 556.69
Spiperone 1,3,8-triazaspiro[4.5]decane 4-Fluorophenyl, phenyl Tranquilizer (dopamine antagonist) 395.42
4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one 1-thia-4-azaspiro[4.5]decane Benzyl, phenyl Structural characterization (X-ray) 353.50

Key Observations:

  • Substituent Impact: The 4-(trifluoromethoxy) group enhances lipophilicity compared to halogens (e.g., iodine in compound 1) or hydrophilic moieties (e.g., glucopyranosyl in compound 18) .
  • Biological Activity : Spiro compounds with aryl substituents (e.g., Spiperone’s 4-fluorophenyl group) often exhibit CNS activity, while glycosylated derivatives (compound 18 ) target cancer cells .

Spectroscopic and Crystallographic Data

  • Spectral Signatures : IR and NMR data for compound 18 (e.g., C=N stretch at 1615 cm⁻¹, aromatic protons at δ 7.16–7.61 ppm) provide benchmarks for confirming the target compound’s structure .
  • Crystallography : X-ray studies of 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one () revealed puckered ring conformations, a common feature in spiro systems that influence receptor binding .

Biological Activity

The compound 8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane is a member of the spirocyclic class of compounds, which have garnered attention for their diverse biological activities. This article will delve into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies while providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure

The compound features a complex spirocyclic structure characterized by the following components:

  • A trifluoromethoxy group, which enhances lipophilicity and potentially increases biological activity.
  • A benzoyl moiety that may contribute to receptor binding affinity.
  • An oxa-thia linkage within the spiro framework, which can influence pharmacokinetics and pharmacodynamics.

Molecular Formula

The molecular formula for this compound is C18H20F3NO4SC_{18}H_{20}F_3NO_4S, indicating a significant presence of fluorine, which is known to affect the metabolic stability and bioavailability of compounds.

Research indicates that compounds similar to 8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane often interact with various biological targets, including:

  • σ1 Receptors : These receptors are implicated in neuroprotection and modulation of pain pathways. For instance, derivatives have shown high affinity for σ1 receptors, suggesting potential applications in pain management and neurodegenerative diseases .
  • Fatty Acid Amide Hydrolase (FAAH) : Compounds within this class may inhibit FAAH, leading to increased levels of endocannabinoids and subsequent analgesic effects .

Case Studies

  • Pain Modulation : A study evaluating similar spirocyclic compounds demonstrated their efficacy in reducing pain responses in animal models through σ1 receptor modulation. The findings suggested that these compounds could serve as effective analgesics with fewer side effects compared to traditional opioids.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related compounds in models of Alzheimer's disease, where they reduced amyloid plaque formation and improved cognitive function .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of spirocyclic compounds. For instance, derivatives have shown promising results against various bacterial strains, indicating potential use in treating infections .

Data Table: Biological Activities of Related Compounds

Compound NameTarget ReceptorActivity TypeReference
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 ReceptorAnalgesic
8-Methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decaneFAAH InhibitorAnti-inflammatory
2-Arylidine-1-thia-4-azaspiro[4.5]decaneVarious bacterial targetsAntimicrobial

Synthesis and Development

The synthesis of 8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step organic reactions that include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of functional groups such as trifluoromethoxy and benzoyl via electrophilic aromatic substitution.

Innovative synthetic pathways are essential for optimizing yield and purity while maintaining biological activity.

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupP2₁/c
Z4
R-factor<0.05

Q. Table 2. Antitumor Activity of Derivatives

DerivativeIC50 (µM, MDA-MB-231)Apoptosis Rate (%)
Parent compound1.2 ± 0.312 ± 2
7j (sulfonyl analog)0.05 ± 0.0158 ± 5

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